An In-depth Technical Guide to 1,6-Cyclodecanedione: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1,6-Cyclodecanedione: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Cyclodecanedione is a macrocyclic diketone characterized by a ten-membered carbon ring with two carbonyl groups located at the 1 and 6 positions.[1] This medium-sized ring structure presents unique conformational properties and serves as a valuable intermediate in organic synthesis. Its strategic placement of functional groups allows for a variety of chemical transformations, most notably intramolecular reactions to form bicyclic systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key reactions of 1,6-cyclodecanedione, tailored for professionals in chemical research and drug development.
Chemical Structure and Properties
1,6-Cyclodecanedione is a saturated cyclic dione with the molecular formula C10H16O2. The ten-membered ring provides significant conformational flexibility, influencing its reactivity.
Physicochemical and Computed Properties
The following tables summarize the key identifiers and computed physicochemical properties for 1,6-cyclodecanedione. Experimental data for properties such as melting and boiling points are not consistently available in publicly accessible databases, but thermodynamic data may be available through specialized subscription services like the NIST/TRC Web Thermo Tables.[2][3]
| Identifier | Value |
| CAS Number | 38734-05-3[3] |
| Molecular Formula | C10H16O2[3] |
| Molecular Weight | 168.23 g/mol [3] |
| IUPAC Name | Cyclodecane-1,6-dione |
| Canonical SMILES | C1CCC(=O)CCCCC(=O)C1 |
| InChI Key | KBSGQTAYVRWUEO-UHFFFAOYSA-N[3] |
| Computed Property | Value |
| Topological Polar Surface Area | 34.1 Ų |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Complexity | 137 |
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| Infrared (IR) | A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ characteristic of a ketone C=O stretch.[4] The spectrum would also feature C-H stretching absorptions for sp³ hybridized carbons around 2850-3000 cm⁻¹.[5][6] |
| ¹H NMR | The proton NMR spectrum is anticipated to show complex multiplets in the upfield region, likely between 1.5-3.0 ppm. The protons alpha to the carbonyl groups would be the most deshielded.[7][8] |
| ¹³C NMR | The carbon NMR spectrum would show a distinct signal for the carbonyl carbons in the downfield region, typically around 200-220 ppm.[9][10] Other sp³ hybridized carbons in the ring would appear at higher field strengths.[11] |
Synthesis of 1,6-Cyclodecanedione
The primary route for synthesizing 1,6-cyclodecanedione is through the intramolecular acyloin condensation of a C10 dicarboxylic acid ester, such as diethyl decanedioate (diethyl sebacate).[12] This reductive coupling reaction is particularly effective for forming medium to large-sized rings.[1][13]
Experimental Protocol: Intramolecular Acyloin Condensation
This protocol is based on the general principles of the acyloin condensation for the formation of cyclic α-hydroxy ketones.[1][12][14]
Materials:
-
Diethyl decanedioate
-
Metallic sodium
-
Anhydrous, aprotic solvent (e.g., toluene, xylene)[1]
-
Trimethylchlorosilane (for Rühlmann modification, optional but recommended)[13][15]
-
Inert gas (e.g., argon or nitrogen)
-
Apparatus for reflux under an inert atmosphere
Procedure:
-
Setup: A multi-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and an inlet for inert gas. The entire apparatus must be thoroughly dried to exclude moisture.
-
Reaction Initiation: The flask is charged with the anhydrous solvent and clean, finely cut metallic sodium. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Ester Addition: A solution of diethyl decanedioate in the same anhydrous solvent is added dropwise to the refluxing sodium dispersion over several hours. The reaction is highly sensitive to concentration, and high dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.
-
Rühlmann Modification: To improve yields and prevent side reactions like the Dieckmann condensation, trimethylchlorosilane is included in the reaction mixture. It traps the enediolate intermediate as a more stable bis-silyloxy derivative.[13][15]
-
Workup: After the addition is complete, the reaction mixture is cooled. Excess sodium is carefully quenched, typically with a short-chain alcohol followed by water. If the Rühlmann modification was used, the bis-silyloxy ether is hydrolyzed with aqueous acid to yield the acyloin (an α-hydroxy ketone).
-
Oxidation: The resulting cyclic acyloin is then oxidized to the desired 1,6-cyclodecanedione using standard oxidizing agents (e.g., chromium-based reagents or Swern oxidation).
-
Purification: The final product is purified by distillation under reduced pressure or by column chromatography.
Reactivity and Applications
A key reaction of 1,6-cyclodecanedione is its base-catalyzed intramolecular aldol condensation, which leads to the formation of a bicyclic product.[16][17] This transformation is a powerful method for constructing fused ring systems.
Reaction Pathway: Intramolecular Aldol Condensation
Treatment of 1,6-cyclodecanedione with a base, such as sodium carbonate, initiates an intramolecular aldol condensation.[16][18] The process involves the formation of an enolate which then acts as a nucleophile, attacking the other carbonyl group within the same molecule.[19][20][21] The resulting aldol addition product readily undergoes dehydration to form the more stable α,β-unsaturated ketone, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[16]
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation
This protocol outlines the general procedure for the intramolecular aldol condensation of 1,6-cyclodecanedione.[16]
Materials:
-
1,6-Cyclodecanedione
-
A suitable base (e.g., sodium carbonate, sodium hydroxide)
-
A suitable solvent (e.g., ethanol, water, or a mixture)
-
Apparatus for heating and stirring
Procedure:
-
Dissolution: 1,6-Cyclodecanedione is dissolved in the chosen solvent in a round-bottom flask equipped with a stirrer and a condenser.
-
Base Addition: An aqueous or alcoholic solution of the base is added to the solution of the diketone.
-
Reaction: The mixture is heated to reflux and stirred for a specified period to ensure the completion of the condensation and subsequent dehydration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The pH is adjusted to neutral, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one, is then purified, typically by column chromatography or crystallization.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. 1,6-cyclodecanedione -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. 1,6-Cyclodecanedione [webbook.nist.gov]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. chem.uoi.gr [chem.uoi.gr]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. bspublications.net [bspublications.net]
- 13. catalogimages.wiley.com [catalogimages.wiley.com]
- 14. grokipedia.com [grokipedia.com]
- 15. m.youtube.com [m.youtube.com]
- 16. homework.study.com [homework.study.com]
- 17. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 18. When cyclodecane-1,6-dione is treated with sodium carbonate, the ... | Study Prep in Pearson+ [pearson.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
